REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][NH:3]1.[CH:10]([O-])([O-])OC>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:10][O:9][CH:7]1[CH2:6][CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:8]1
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCCC(C1)=O
|
Name
|
methyl orthoformate
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
215 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CC(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.24 g | |
YIELD: PERCENTYIELD | 63.8% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |